N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-azabicyclo[2.2.1]heptan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10(2)8-6-3-4-7(8)9-5-6/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGCQDMEKNFJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CCC1NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine, also known as rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride, is a bicyclic amine compound that exhibits significant biological activity, primarily as a cholinergic receptor ligand. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound acts primarily on muscarinic acetylcholine receptors (mAChRs) , which are critical in various physiological processes including cognition, memory, and muscle contraction. The compound's interaction with these receptors suggests its relevance in treating conditions related to cholinergic dysfunctions such as Alzheimer's disease and other neurodegenerative disorders.
Binding Affinity and Selectivity
The binding affinity of this compound to mAChRs has been shown to be significant, with studies indicating effective interactions that could lead to therapeutic benefits in managing cholinergic-related pathologies. Its selectivity profile compared to other cholinergic agents is an area of ongoing research, particularly in assessing its potential for reduced side effects associated with non-selective cholinergic drugs.
Biological Effects
The compound has demonstrated various biological effects, which can be categorized as follows:
1. Analgesic Properties:
- Similar to other derivatives of 7-azabicyclo[2.2.1]heptane, this compound exhibits analgesic effects that may be beneficial in pain management therapies.
2. Anti-inflammatory Effects:
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions.
3. Influence on Cellular Processes:
- The compound has been observed to influence cell signaling pathways and gene expression, affecting various cellular processes such as metabolism and proliferation. It interacts with enzymes and proteins, modulating their activity and stability.
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the analgesic properties of the compound in animal models, showing significant pain relief comparable to established analgesics. |
| Study 2 | Explored the anti-inflammatory effects in vitro, revealing a reduction in pro-inflammatory cytokines upon treatment with the compound. |
| Study 3 | Assessed the binding affinity to mAChRs using radiolabeled ligands, confirming high selectivity and potency. |
Potential Therapeutic Applications
Given its biological activity and mechanism of action, this compound holds promise for several therapeutic applications:
-
Neurological Disorders:
- Its cholinergic activity suggests potential use in treating Alzheimer's disease and other cognitive impairments.
-
Pain Management:
- The analgesic properties make it a candidate for developing new pain relief medications.
-
Anti-inflammatory Treatments:
- The compound's ability to modulate inflammatory responses could lead to novel treatments for chronic inflammatory diseases.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Stereochemical Impact : Exo/endo isomerism significantly affects physicochemical properties. For example, exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol is synthesized exclusively via intramolecular epoxide cyclization .
Receptor Interactions : Epibatidine’s high affinity for nicotinic receptors underscores the importance of substituent electronics. Dimethylation in the target compound may modulate similar interactions .
Synthetic Flexibility : Palladium-catalyzed amination (e.g., N-heteroaryl derivatives) and radical cyclization methods enable diverse functionalization of the 7-azabicyclo[2.2.1]heptane core .
Preparation Methods
Protection and Cyclization Strategy Using trans-4-Aminocyclohexanol
One efficient method to prepare 7-azabicyclo[2.2.1]heptane derivatives starts from trans-4-aminocyclohexanol, which undergoes selective protection and cyclization steps:
Step 1: Amino Group Protection
The amino group of trans-4-aminocyclohexanol is protected by reaction with trifluoroacetate in acetonitrile. This acylation selectively protects the amine without affecting the hydroxyl group, achieving near-quantitative yield (~100%). The trifluoroacetyl group is chosen for its ease of removal in later steps.Step 2: Hydroxyl Group Protection
The hydroxyl group is then protected by reaction with sulfonyl chloride, also yielding approximately 100% of the protected intermediate.Step 3: Deprotection and Cyclization
Under mild conditions (room temperature, presence of a weak base in aqueous alcohol), simultaneous deprotection and intramolecular cyclization occur, forming high-purity 7-azabicyclo[2.2.1]heptane with about 90% yield.
This three-step process is notable for its mild reaction conditions, high yields, and operational simplicity, making it a practical route for preparing the bicyclic amine scaffold.
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amino group protection | Trifluoroacetate in acetonitrile | ~100 | Selective amine protection, hydroxyl intact |
| 2 | Hydroxyl group protection | Sulfonyl chloride | ~100 | Protects hydroxyl group |
| 3 | Deprotection and cyclization | Weak base, aqueous alcohol, RT | ~90 | Simultaneous deprotection and ring closure |
Intramolecular Cyclization via Dibromocyclohexyl Carbamates
Another well-documented approach involves the synthesis of 7-azabicyclo[2.2.1]heptane derivatives through base-promoted intramolecular cyclization of dibromocyclohexyl carbamates:
Starting from N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates, treatment with sodium hydride in dimethylformamide (DMF) at room temperature induces heterocyclization to form 7-azabicyclo[2.2.1]heptane derivatives in moderate to good yields (e.g., 52%).
Subsequent elimination reactions (e.g., with potassium tert-butoxide) can convert these intermediates into bicyclic alkenes, useful for further synthetic elaboration.
The nature of the nitrogen protecting group and stereochemistry at C3 and C4 positions significantly influence the reaction outcome and product distribution.
This method is valuable for constructing bicyclic amines with diverse substitution patterns and has been applied in the synthesis of complex alkaloid analogues.
| Parameter | Details |
|---|---|
| Starting material | N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate |
| Base | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature |
| Yield of bicyclic amine | ~52% |
| Further transformation | t-BuOK-promoted HBr elimination (yield ~78%) |
Source: Journal of Organic Chemistry, 2007; Academia.edu synthesis overview
Radical Cyclization and Alternative Routes
Additional synthetic routes reported include:
Radical Cyclization Approaches:
Free radical cyclization of precursors bearing sulfonyl or carbamate protecting groups can afford 7-azabicyclo[2.2.1]heptane frameworks, especially when initiated from dibromo-substituted cyclohexane derivatives.Curtius Rearrangement and Bromination:
Starting from cyclohex-3-enecarboxylic acid, Curtius rearrangement followed by stereoselective bromination and NaH-mediated cyclization provides a route to 7-azabicyclo[2.2.1]heptane derivatives.Alkylation of Pyrrolidine Dicarboxylates:
Double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate with haloalkanes leads to bicyclic amine analogues, albeit with lower overall yields (~28%).
These methods provide alternative synthetic strategies for accessing functionalized bicyclic amines with potential for further derivatization.
Sources: Organic Letters 2008, 2010; Heterocycles 2004
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | trans-4-Aminocyclohexanol | Amino protection, hydroxyl protection, cyclization | Mild, room temp, weak base | ~90 total | High yield, mild conditions, selective protection | Requires multiple protection steps |
| 2 | N-(cis-3,trans-4-dibromocyclohexyl)carbamate | NaH-promoted heterocyclization, elimination | Room temp, DMF, strong base | 50-80 | Direct cyclization, versatile intermediates | Sensitive to stereochemistry, moderate yields |
| 3 | Cyclohex-3-enecarboxylic acid derivatives | Curtius rearrangement, bromination, cyclization | Multi-step, various conditions | ~28 (overall) | Access to functionalized derivatives | More complex synthesis, lower yield |
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine?
- Methodological Answer : The compound can be synthesized via diastereoselective hydroboration of bicyclic enamine precursors, followed by Mitsunobu cyclization to form the azabicyclo scaffold. For example, hydroboration of (1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-ene with borane reagents yields diastereomeric intermediates, which are cyclized under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to generate the bicyclic amine core. Subsequent reductive removal of protecting groups (e.g., benzyl or phenylethyl) and dimethylation of the amine group completes the synthesis .
Q. How is the structural configuration of this compound confirmed?
- Methodological Answer : Structural elucidation relies on NMR spectroscopy (e.g., H, C, and 2D COSY/NOESY) to assign stereochemistry and confirm the bicyclic framework. For absolute configuration, X-ray crystallography is critical, as demonstrated in epibatidine analogs where the 1R,2R,4S configuration was resolved via single-crystal diffraction . Additional validation can be achieved through optical rotation measurements and comparison with known enantiomers .
Q. What are the common chemical reactions involving the amine group in this compound?
- Methodological Answer : The tertiary amine undergoes alkylation , acylation , and oxidation reactions. For example:
- Alkylation : Reacting with methyl iodide in the presence of a base (e.g., KCO) to introduce N-methyl groups.
- Acylation : Treatment with acetyl chloride to form amide derivatives.
- Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) to generate N-oxide derivatives, which can alter electronic properties for pharmacological studies .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for this compound derivatives?
- Methodological Answer : Diastereoselectivity is controlled via chiral auxiliaries or asymmetric catalysis . For instance, hydroboration of enantiomerically pure cyclohexene precursors (e.g., (1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-ene) with BH·THF yields >90% diastereomeric excess. Subsequent Mitsunobu cyclization retains stereochemistry, and chiral HPLC separates enantiomers . Computational modeling (e.g., DFT calculations) can predict transition states to optimize reaction conditions .
Q. How to resolve contradictions between NMR and X-ray crystallography data in structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) observed in solution (NMR) versus solid-state (X-ray) structures. To reconcile:
Q. What computational methods are used to predict biological interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS/AMBER) model interactions with targets like enzymes or receptors. For example, docking the bicyclic amine moiety into JAK1 kinase (PDB: 3EYG) revealed hydrogen bonding with Ala906 and van der Waals interactions with Val889, guiding selectivity studies . Pharmacophore mapping (Schrödinger) identifies critical binding features, while QSAR models correlate structural modifications with activity .
Q. How to optimize reaction yields in large-scale synthesis while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Screen parameters (temperature, solvent, catalyst) to identify optimal conditions. For Mitsunobu reactions, THF at 0°C minimizes ester byproducts.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility for cyclization steps.
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and quench side reactions early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
